molecular formula C24H37N5O4 B12922550 (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12922550
M. Wt: 459.6 g/mol
InChI Key: ILVOQNWLFKYNKJ-FGSUIDRYSA-N
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Description

(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic synthesis The process may start with the preparation of the purine base, followed by the attachment of the tetradec-1-ynyl side chain

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions that are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the alkyne group, converting it to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is studied for its unique structural properties and reactivity. It can serve as a model compound for studying nucleoside analogs.

Biology

In biological research, this compound may be investigated for its interactions with enzymes and nucleic acids. It could be used to study the mechanisms of enzyme inhibition or DNA/RNA binding.

Medicine

In medicinal chemistry, nucleoside analogs like this compound are explored for their potential as antiviral or anticancer agents. They may inhibit viral replication or interfere with cancer cell proliferation.

Industry

In the pharmaceutical industry, such compounds are of interest for drug development. They may be used as lead compounds for the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol likely involves its incorporation into nucleic acids or interaction with specific enzymes. The compound may inhibit enzyme activity or disrupt nucleic acid synthesis, leading to antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral nucleoside analog.

    Gemcitabine: An anticancer nucleoside analog.

    Zidovudine: Another antiviral nucleoside analog used in the treatment of HIV.

Uniqueness

What sets (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol apart is its unique side chain and structural features, which may confer specific biological activities or improved pharmacokinetic properties.

Properties

Molecular Formula

C24H37N5O4

Molecular Weight

459.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C24H37N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27-22(25)19-23(28-18)29(16-26-19)24-21(32)20(31)17(15-30)33-24/h16-17,20-21,24,30-32H,2-12,15H2,1H3,(H2,25,27,28)/t17-,20-,21-,24-/m1/s1

InChI Key

ILVOQNWLFKYNKJ-FGSUIDRYSA-N

Isomeric SMILES

CCCCCCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

CCCCCCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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